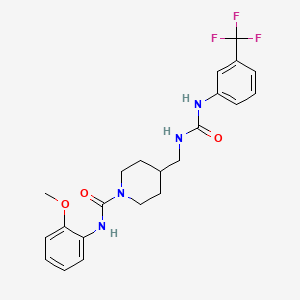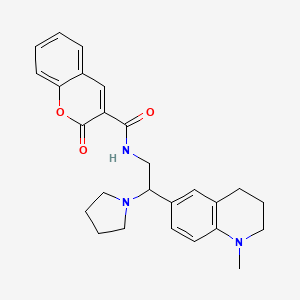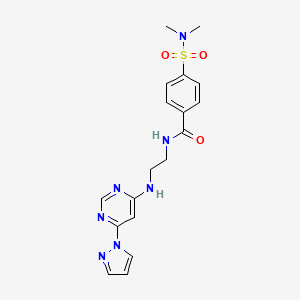
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological applications. While the specific compound is not directly reported in the provided papers, the papers do discuss related compounds with pyrazole and pyrimidin rings, which are of great interest in drug chemistry due to their potential to bind nucleotide protein targets .
Synthesis Analysis
The synthesis of related compounds, such as N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, involves the use of 4-aminophenazone, also known as antipyrine. This process is indicative of the methods that might be employed in the synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide, which likely involves multiple steps including the formation of pyrazole and pyrimidin rings followed by their functionalization and final coupling .
Molecular Structure Analysis
The molecular structure of compounds within this family typically includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen, and a pyrimidin ring, a six-membered ring with two nitrogen atoms. These structural motifs are crucial for the biological activity of these compounds as they are often involved in the binding to protein targets .
Chemical Reactions Analysis
Compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide may undergo various chemical reactions, including hydrolytic cleavage and condensation reactions. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can be obtained by hydrolytic cleavage of related pyrazolo[3,4-d]pyrimidin-4-ones or by condensation reactions. These reactions are indicative of the types of chemical transformations that the compound may undergo .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide are not directly reported, related compounds exhibit properties that suggest they could be soluble in certain organic solvents and may show varying degrees of stability under different conditions. The presence of the pyrazole and pyrimidin rings, as well as the benzamide moiety, would influence the compound's hydrogen bonding capability, polarity, and overall reactivity .
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting their potential in cancer treatment and inflammation reduction (Rahmouni et al., 2016).
- Benzamide-based 5-aminopyrazoles and their fused heterocycles exhibit remarkable antiavian influenza virus activity, showcasing their relevance in antiviral research (Hebishy et al., 2020).
- A study on energetic multi-component molecular solids formed with aza compounds by strong hydrogen bonds and weak intermolecular interactions indicates potential applications in materials science for designing more efficient energy storage materials (Wang et al., 2014).
Antimicrobial and Insecticidal Potential
- Pyrimidine linked pyrazole heterocyclics synthesized via microwave irradiation demonstrated insecticidal and antibacterial potential, which could lead to new treatments for infectious diseases and agricultural pests (Deohate & Palaspagar, 2020).
Molecular Synthesis and Chemical Interactions
- The study of energetic multi-component molecular solids also discusses the role of hydrogen bonds and weak intermolecular interactions in the assembly of molecular architectures, which is crucial for the development of novel materials with specific physical and chemical properties (Wang et al., 2014).
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-24(2)29(27,28)15-6-4-14(5-7-15)18(26)20-10-9-19-16-12-17(22-13-21-16)25-11-3-8-23-25/h3-8,11-13H,9-10H2,1-2H3,(H,20,26)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHBTTOBAGOZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

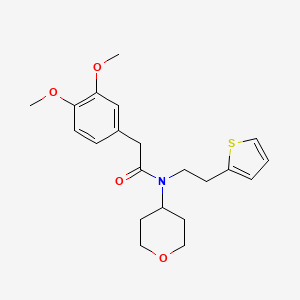
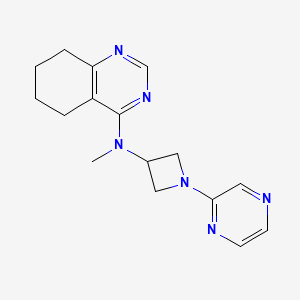
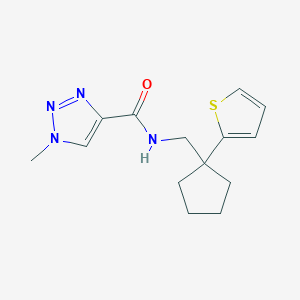
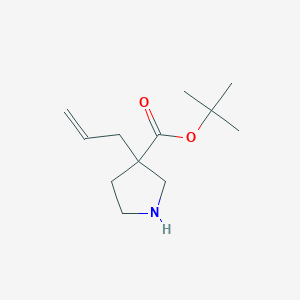
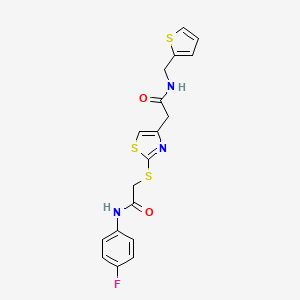
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)
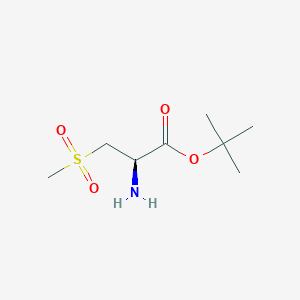
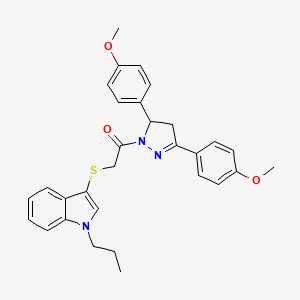
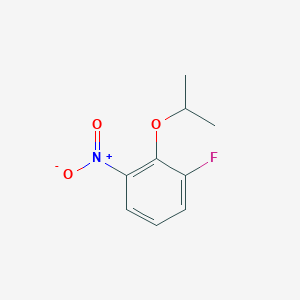

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)
![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)
